molecular formula C27H36N8O5 B040496 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide CAS No. 115388-96-0

1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide

Cat. No. B040496
M. Wt: 552.6 g/mol
InChI Key: YDMBNDUHUNWWRP-AXWGZAFASA-N
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Description

1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide is a useful research compound. Its molecular formula is C27H36N8O5 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine derivatives are a significant class of compounds in medicinal chemistry and drug design. They are involved in the synthesis of various pharmaceuticals and show activity across a broad spectrum of biological actions. For example, piperidine rings are found in many drugs acting on the central nervous system (CNS), highlighting their importance in developing treatments for CNS disorders (Saganuwan, 2017). Piperidine and its derivatives have been identified as crucial functional groups likely to become sources for synthesizing novel CNS drugs, given their prevalence in compounds with CNS effects ranging from depression and euphoria to convulsion.

Nitroaniline and Aminobenzenesulfonamide in Research

Nitroaniline derivatives have been explored for their potential in various applications, including the synthesis of cyclic compounds containing aminobenzenesulfonamide. These compounds have versatile roles in organic synthesis and pharmaceutical development, serving as building blocks for creating complex molecules with potential therapeutic applications (Kaneda, 2020). The review by Kaneda discusses the synthesis and characterization of novel cyclic compounds with aminobenzenesulfonamide, highlighting the significance of these derivatives in both organic syntheses and the pharmaceutical industry.

Antifungal and Antitumor Activities

Research into Piper species has uncovered compounds with antifungal activities, suggesting potential pharmaceutical or agricultural fungicide development (Xu & Li, 2011). Additionally, imidazole derivatives, including nitro-imidazole and imidazolylpeptides, have been reviewed for their antitumor activities, underscoring the search for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).

properties

IUPAC Name

1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMBNDUHUNWWRP-AXWGZAFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phe-Pip-Arg-PNA

CAS RN

115388-96-0
Record name D-Phe-L-pipecolyl-Arg-p-nitroanilide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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